Superior Selectivity of 4,9-Anhydrotetrodotoxin for NaV1.6 Over Other TTX-Sensitive Isoforms
4,9-Anhydro-TTX exhibits a high degree of selectivity for the NaV1.6 channel subtype. It blocks NaV1.6 with an IC50 of 7.8 nM. In contrast, its potency against other TTX-sensitive VGSCs is significantly lower, with IC50 values of 341 nM for NaV1.3, 988 nM for NaV1.4, 1260 nM for NaV1.2, and 1270 nM for NaV1.7 . This translates to a 40- to 160-fold higher blocking efficacy for NaV1.6 compared to these other isoforms .
| Evidence Dimension | Half-Maximal Inhibitory Concentration (IC50) |
|---|---|
| Target Compound Data | IC50 = 7.8 nM (NaV1.6) |
| Comparator Or Baseline | NaV1.3 (IC50 = 341 nM); NaV1.4 (IC50 = 988 nM); NaV1.2 (IC50 = 1260 nM); NaV1.7 (IC50 = 1270 nM) |
| Quantified Difference | NaV1.3: 44-fold; NaV1.4: 127-fold; NaV1.2: 162-fold; NaV1.7: 163-fold |
| Conditions | Heterologous expression systems (Xenopus oocytes) for recombinant human VGSCs. |
Why This Matters
This quantitative selectivity profile is essential for researchers aiming to isolate the contribution of NaV1.6 to neuronal excitability, as using a non-selective blocker like TTX would concurrently inhibit multiple sodium channel subtypes, obscuring data interpretation.
- [1] Teramoto, N., & Yotsu-Yamashita, M. (2015). Selective blocking effects of 4,9-anhydrotetrodotoxin, purified from a crude mixture of tetrodotoxin analogues, on NaV1.6 channels and its chemical aspects. Marine Drugs, 13(2), 984–995. https://doi.org/10.3390/md13020984 View Source
